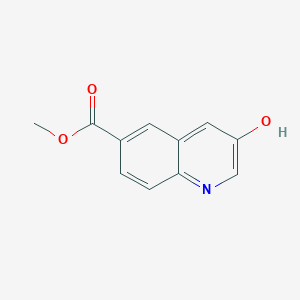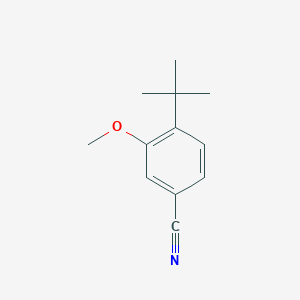
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal is an organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which undergoes a Pd-catalyzed amination reaction with corresponding aromatic amines . The reaction conditions often include the presence of a Pd(dba)2/BINAP catalytic system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave reactors and sealed ampoules to achieve higher yields under stringent conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal has several scientific research applications:
Mecanismo De Acción
The mechanism by which 3-(5-(Trifluoromethyl)pyridin-2-yl)propanal exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group influences the electronic properties of the molecule, affecting its reactivity and interactions with other molecules . The compound can form complexes with metal ions, which can then participate in various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)pyridin-2-ol: Similar in structure but with a hydroxyl group instead of a propanal group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains a chloro group and a methoxy group, making it structurally similar but with different functional groups.
Uniqueness
3-(5-(Trifluoromethyl)pyridin-2-yl)propanal is unique due to its combination of a trifluoromethyl group and a propanal group, which imparts distinct electronic properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H8F3NO |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
3-[5-(trifluoromethyl)pyridin-2-yl]propanal |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-4-8(13-6-7)2-1-5-14/h3-6H,1-2H2 |
Clave InChI |
CSBVEZBNBXIAFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(F)(F)F)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


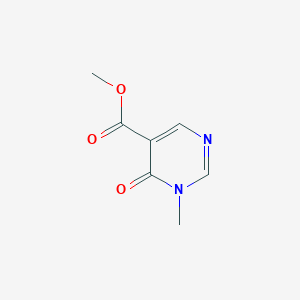
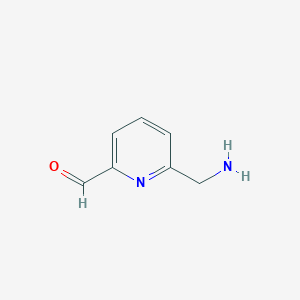
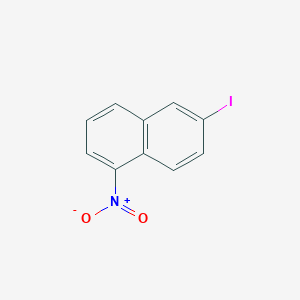
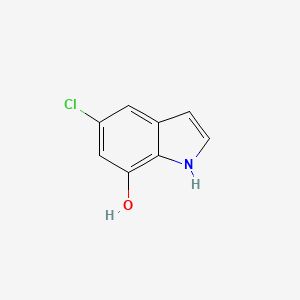
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)

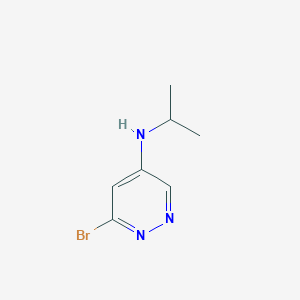
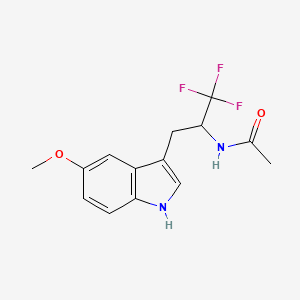
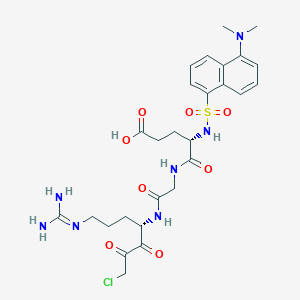
![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)


